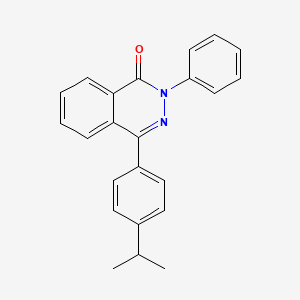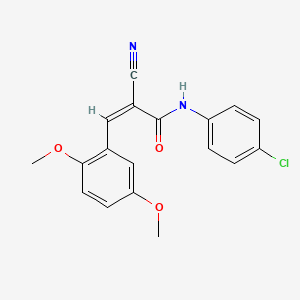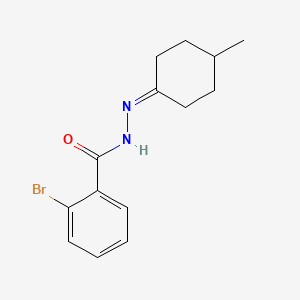![molecular formula C16H18N2O2 B5683262 1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DAPD, is a synthetic compound that belongs to the class of pyrrole derivatives. DAPD was first synthesized in 1992 as an antiviral agent and has since been used in various scientific research studies.
Mechanism of Action
DAPD acts as a nucleoside analogue and gets incorporated into the viral RNA during replication. Once incorporated, DAPD inhibits the viral RNA synthesis by terminating the RNA chain. This termination occurs due to the lack of a 3'-OH group in DAPD, which is necessary for the elongation of the RNA chain. In cancer cells, DAPD inhibits DNA synthesis by blocking the formation of thymidine monophosphate, which is an essential precursor for DNA synthesis.
Biochemical and Physiological Effects
DAPD has been shown to be well-tolerated in animal studies and has a low toxicity profile. It is rapidly absorbed by the body and has a short half-life. DAPD is primarily excreted through the urine, and its metabolites are non-toxic. In vitro studies have shown that DAPD has a broad-spectrum antiviral activity and can inhibit the replication of various viruses. In cancer cells, DAPD has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
DAPD has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DAPD is stable under normal laboratory conditions and can be stored for an extended period. However, DAPD has some limitations. It is not water-soluble and requires a solvent for administration. DAPD is also not very potent and requires a high concentration to achieve its desired effect.
Future Directions
For the study of DAPD include the development of more potent analogues, combination therapy, and exploring its potential use for other viral infections.
Synthesis Methods
The synthesis of DAPD involves the condensation of 4-aminophenyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate. The resulting intermediate is then reduced to DAPD using sodium borohydride. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.
Scientific Research Applications
DAPD has been extensively studied for its antiviral properties. It has been shown to be effective against a broad range of viruses, including HIV, hepatitis B, and hepatitis C. DAPD inhibits viral replication by acting as a nucleoside analogue and interfering with the viral RNA synthesis. In addition to its antiviral properties, DAPD has also been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis.
properties
IUPAC Name |
1-[4-acetyl-1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCRWJLKKEGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Acetyl-1-(4-amino-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5683185.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)